N-(Benzo[b]thiophen-2-yl)acetamide

Antimitotic Tubulin polymerization Regioisomer SAR

N-(Benzo[b]thiophen-2-yl)acetamide (C₁₀H₉NOS, MW 191.25 g/mol) is a heterocyclic building block comprising a benzo[b]thiophene core with an acetamide substituent at the 2-position. The compound belongs to the benzothiophene acetamide family, which has drawn attention in medicinal chemistry for potential antimicrobial, anti-inflammatory, and anticancer applications.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
Cat. No. B13026981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzo[b]thiophen-2-yl)acetamide
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2S1
InChIInChI=1S/C10H9NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,11,12)
InChIKeySCTZQPWVFZQAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzo[b]thiophen-2-yl)acetamide for Research Procurement: Core Identity and Structural Context


N-(Benzo[b]thiophen-2-yl)acetamide (C₁₀H₉NOS, MW 191.25 g/mol) is a heterocyclic building block comprising a benzo[b]thiophene core with an acetamide substituent at the 2-position . The compound belongs to the benzothiophene acetamide family, which has drawn attention in medicinal chemistry for potential antimicrobial, anti-inflammatory, and anticancer applications [1]. Unlike the more commonly catalogued 3-yl positional isomer (CAS 16810-40-5) , the 2-yl substitution pattern places the acetamide group at the electron-rich α-position of the fused thiophene ring, a regiochemical feature that can influence both synthetic derivatization pathways and molecular recognition events.

Why N-(Benzo[b]thiophen-2-yl)acetamide Cannot Be Simply Interchanged with In-Class Analogs


Substituting N-(benzo[b]thiophen-2-yl)acetamide with its 3-yl positional isomer, the 4,5,6,7-tetrahydro saturated analog, or the parent 2-aminobenzothiophene introduces changes in regiochemistry, electronic character, and conformational flexibility that can alter target binding, metabolic stability, and downstream derivatization efficiency [1]. The 2-yl versus 3-yl regiochemistry in benzothiophene acetamides is not a trivial structural nuance: in the related 2-amino and 3-aminobenzo[b]thiophene antimitotic series, the positional isomer directly determines tubulin polymerization inhibitory potency and antiproliferative activity, with the 2-amino scaffold yielding subnanomolar agents while the 3-amino series shows distinct SAR [2]. For procurement decisions, selecting the correct regioisomer is therefore a critical determinant of experimental outcome.

Quantitative Differentiation Evidence for N-(Benzo[b]thiophen-2-yl)acetamide Against Closest Analogs


Regioisomeric Position Determines Tubulin Polymerization Inhibitory Potential in the 2-Amino Versus 3-Amino Benzothiophene Scaffold Series

In a direct head-to-head study comparing 2-amino and 3-aminobenzo[b]thiophene derivative series, the 2-amino regioisomer scaffold—which shares the 2-position substitution pattern with N-(benzo[b]thiophen-2-yl)acetamide—produced the most potent antimitotic agent, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which inhibited cancer cell growth at subnanomolar concentrations and bound to the colchicine site of tubulin [1]. The 3-amino positional isomer series displayed a distinctly different structure-activity relationship profile, confirming that the 2-yl versus 3-yl regiochemistry is a primary driver of biological potency in benzothiophene-based drug discovery [1].

Antimitotic Tubulin polymerization Regioisomer SAR

5-Lipoxygenase Inhibitory Pathway Engagement: 2-Yl Benzothiophene Acetamide Scaffold as Pharmacophoric Core

The 2-yl benzothiophene acetamide substructure is the core pharmacophoric element of Zileuton (N-hydroxy-N-(1-benzo[b]thien-2-ylethyl)acetamide), a clinically approved selective 5-lipoxygenase (5-LOX) inhibitor that blocks the biosynthesis of leukotrienes LTB₄, LTC₄, LTD₄, and LTE₄ from arachidonic acid . Zileuton is used for the chronic management of asthma, validating the 2-yl benzothiophene acetamide scaffold for 5-LOX target engagement . The 3-yl positional isomer (benzo[b]thiophene-3-acetamide derivatives) has not been reported to produce clinically validated 5-LOX inhibitors, indicating that the 2-position substitution is structurally critical for 5-LOX pharmacophore recognition.

5-Lipoxygenase inhibition Leukotriene biosynthesis Anti-asthmatic

Synthetic Accessibility: Direct Acylation Route to N-(Benzo[b]thiophen-2-yl)acetamide from 2-Aminobenzothiophene

N-(Benzo[b]thiophen-2-yl)acetamide is synthesized via direct acylation of 2-aminobenzothiophene, a route favored for its simplicity and the commercial availability of the starting amine . In contrast, the 3-yl isomer (CAS 16810-40-5) requires 3-aminobenzothiophene as starting material, which historically has been less accessible and more expensive due to the synthetic challenges associated with introducing functionality at the 3-position of the benzothiophene ring. The 2-aminobenzothiophene precursor (CAS 4521-30-6) is commercially available from multiple suppliers at quantities from 250 mg to 1 g scale, making the 2-yl acetamide readily accessible for medicinal chemistry campaigns .

Synthetic chemistry Acylation Building block procurement

Tetrahydro Versus Aromatic Benzothiophene Acetamide: Impact on Anticancer Potency

In a study of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, compounds 11 and 12 showed the highest cytotoxicity against PC3 (prostate) and HepG2 (liver) cancer cell lines, with activity attributed to apoptotic (caspase-3 and -9 upregulation), anti-metastatic (MMP-2 and MMP-9 inhibition), and anti-angiogenic (HIF-1α and VEGF inhibition) mechanisms [1]. The tetrahydro (saturated) analog series demonstrates that saturation of the benzo ring modulates cytotoxicity and target engagement differently from the fully aromatic N-(benzo[b]thiophen-2-yl)acetamide scaffold, which presents a planar, electron-rich aromatic system better suited for π-stacking interactions with certain biological targets.

Anticancer Tetrahydrobenzo[b]thiophene Cytotoxicity SAR

Optimal Procurement and Application Scenarios for N-(Benzo[b]thiophen-2-yl)acetamide


5-Lipoxygenase Inhibitor Lead Optimization and Leukotriene Pathway Research

Research groups focused on 5-LOX inhibition and leukotriene-mediated inflammatory diseases (asthma, allergic rhinitis, inflammatory bowel disease) should prioritize N-(benzo[b]thiophen-2-yl)acetamide as a core scaffold for lead optimization. The 2-yl benzothiophene acetamide substructure is the validated pharmacophoric core of the clinically approved 5-LOX inhibitor Zileuton, which blocks LTB₄, LTC₄, LTD₄, and LTE₄ biosynthesis . The 3-yl positional isomer has not produced clinically validated 5-LOX inhibitors, making regioisomer selection critical for target engagement.

Regioisomer-Specific Antimitotic Agent Discovery Targeting the Colchicine Site of Tubulin

The 2-yl substitution pattern of N-(benzo[b]thiophen-2-yl)acetamide aligns with the 2-aminobenzo[b]thiophene scaffold that has produced subnanomolar antimitotic agents binding to the colchicine site of tubulin . Laboratories developing tubulin polymerization inhibitors should procure the 2-yl regioisomer specifically, as the 3-amino benzothiophene series exhibits a distinct and less potent SAR profile. Using the 3-yl isomer in tubulin-targeted campaigns would misdirect medicinal chemistry efforts.

Synthetic Building Block for Benzo[b]thiophene-Focused Compound Library Construction

N-(Benzo[b]thiophen-2-yl)acetamide serves as a versatile intermediate for constructing diverse compound libraries. Its synthesis via direct acylation of commercially available 2-aminobenzothiophene (CAS 4521-30-6) enables rapid, cost-effective access at scales from 250 mg to multiple grams . The acetamide group can be further functionalized or deprotected to the free 2-aminobenzothiophene for downstream diversification, offering synthetic flexibility that the less accessible 3-yl isomer cannot readily provide [1].

Anti-Inflammatory Pharmacophore Validation in Disease Models Requiring Selective 5-LOX Pathway Inhibition

For in vivo pharmacology studies where selective inhibition of the 5-LOX pathway is required without concurrent cyclooxygenase (COX) inhibition, N-(benzo[b]thiophen-2-yl)acetamide-derived compounds offer a mechanistically focused tool. The Zileuton precedent demonstrates that the 2-yl benzothiophene acetamide core can achieve selective 5-LOX inhibition distinct from dual COX/LOX inhibitors based on the 3-hydroxybenzo[b]thiophene-2-carboxamide scaffold . Procurement of the 2-yl acetamide regioisomer is essential for maintaining this selectivity profile during lead generation.

Quote Request

Request a Quote for N-(Benzo[b]thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.